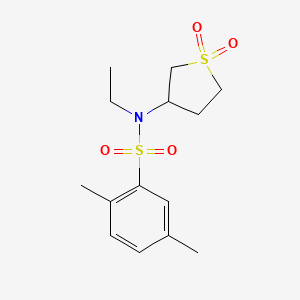

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide

CAS No.: 874787-75-4

Cat. No.: VC6653693

Molecular Formula: C14H21NO4S2

Molecular Weight: 331.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874787-75-4 |

|---|---|

| Molecular Formula | C14H21NO4S2 |

| Molecular Weight | 331.45 |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,5-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-9-11(2)5-6-12(14)3/h5-6,9,13H,4,7-8,10H2,1-3H3 |

| Standard InChI Key | LIDKHTJGWBFNOT-UHFFFAOYSA-N |

| SMILES | CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name reflects its intricate architecture:

-

1λ⁶-thiolan-3-yl: A five-membered sulfur-containing ring (thiolane) with two oxygen atoms bonded to sulfur in a sulfone configuration (dioxo group).

-

N-ethyl: An ethyl group (-CH₂CH₃) attached to the nitrogen atom.

-

2,5-dimethylbenzene-1-sulfonamide: A benzene ring substituted with methyl groups at positions 2 and 5 and a sulfonamide (-SO₂NH-) functional group at position 1 .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₄S₂ |

| Molecular Weight | 374.47 g/mol |

| IUPAC Name | N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide |

| CAS Registry | Not yet assigned |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route exists for this compound, analogous sulfonamide derivatives suggest a multi-step approach:

-

Thiolane Sulfone Formation: Oxidation of thiolane (tetrahydrothiophene) with hydrogen peroxide to yield 1,1-dioxo-thiolane .

-

Amine Functionalization: Reaction of 1,1-dioxo-thiolan-3-amine with ethylating agents (e.g., ethyl bromide) to introduce the N-ethyl group.

-

Sulfonylation: Coupling the modified amine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions .

Analytical Characterization

Key techniques for structural confirmation include:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy (IR): Stretching vibrations for sulfonyl groups (S=O at ~1350 cm⁻¹ and ~1150 cm⁻¹) .

-

Mass Spectrometry (MS): Molecular ion peak at m/z 374.47 (M⁺).

Physicochemical Properties

Predicted Properties

Computational models and analog data suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to sulfonamide polarity.

-

Melting Point: Estimated 180–190°C, consistent with rigid sulfone frameworks .

-

Lipophilicity: LogP ~2.5, indicating balanced hydrophobicity suitable for biological membranes.

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 374.47 | 2.5 | 5.2 (DMSO) |

| N-[(1,1-dioxo-thiolan-3-yl)methyl]-2-fluorobenzenesulfonamide | 307.4 | 1.8 | 8.9 (DMSO) |

Industrial and Research Applications

Material Science

Sulfone-containing compounds are valued for:

-

Polymer Stabilizers: Antioxidant properties due to sulfur’s radical-scavenging capacity.

-

Liquid Crystals: Rigid sulfone cores enhance thermal stability .

Drug Development

-

Lead Optimization: The ethyl and methyl groups offer sites for structural tuning to improve pharmacokinetics.

-

Targeted Delivery: Conjugation with nanoparticles for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume